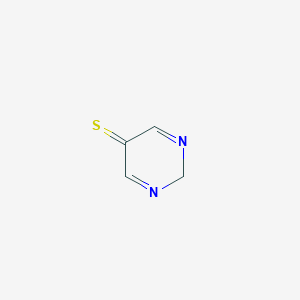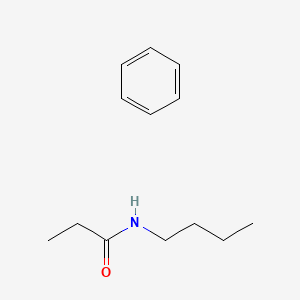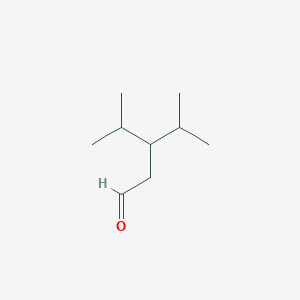
Pentanal, 4-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 4-methyl-3-(1-methylethyl)pentanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of Pentanal, 4-methyl-3-(1-methylethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanal, 4-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 4-methyl-3-(1-methylethyl)pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-methyl-3-(1-methylethyl)pentanoic acid.
Reduction: 4-methyl-3-(1-methylethyl)pentanol.
Nucleophilic Addition: Secondary or tertiary alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanal, 4-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, where it serves as a substrate for various aldehyde dehydrogenases.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of aldehyde-based inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of Pentanal, 4-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets, primarily through its aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic addition and condensation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanal: A simple aldehyde with the formula C5H10O.
3-Methylbutanal: An aldehyde with a similar structure but with a different substitution pattern.
Isovaleraldehyde: Another branched aldehyde with the formula C5H10O.
Uniqueness
Pentanal, 4-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its branched structure influences its boiling point, solubility, and reactivity compared to linear aldehydes like pentanal .
Propriétés
Numéro CAS |
261356-87-0 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-methyl-3-propan-2-ylpentanal |
InChI |
InChI=1S/C9H18O/c1-7(2)9(5-6-10)8(3)4/h6-9H,5H2,1-4H3 |
Clé InChI |
JNGTVGAUNWOLHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)

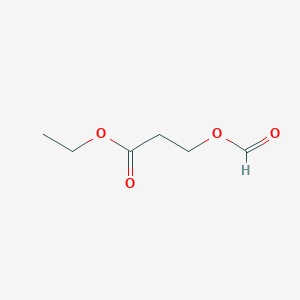
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)

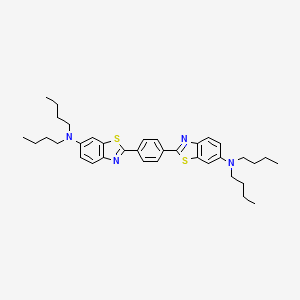
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
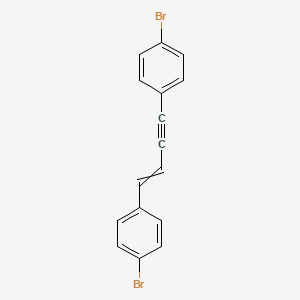
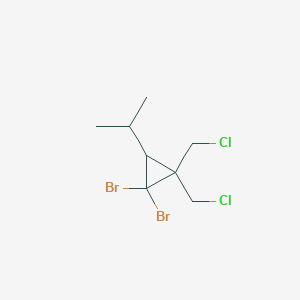
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
